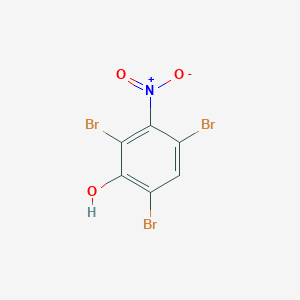
2,4,6-Tribromo-3-nitrophenol
Vue d'ensemble
Description
2,4,6-Tribromo-3-nitrophenol is an organic compound with the molecular formula C6H2Br3NO3. It is a derivative of phenol, where three bromine atoms and one nitro group are substituted on the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
2,4,6-Tribromo-3-nitrophenol is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromo-3-nitrophenol can be synthesized through a multi-step process involving the bromination and nitration of phenol. The hydroxyl group in phenol activates the benzene ring, making it more reactive towards electrophilic substitution reactions.
-
Bromination: Phenol reacts with bromine water at room temperature, leading to the formation of 2,4,6-tribromophenol. The reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{OH} + 3\text{HBr} ]
-
Nitration: The 2,4,6-tribromophenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of this compound: [ \text{C}_6\text{H}_2\text{Br}_3\text{OH} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tribromo-3-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine water at room temperature.
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Major Products Formed:
Reduction: 2,4,6-Tribromo-3-aminophenol is formed when the nitro group is reduced.
Mécanisme D'action
The mechanism of action of 2,4,6-tribromo-3-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive than 2,4,6-tribromo-3-nitrophenol.
2,4-Dibromo-3-nitrophenol: Contains one less bromine atom, affecting its reactivity and chemical properties.
Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
2,4,6-tribromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSKQWRJSFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326076 | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69076-62-6 | |
| Record name | 69076-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)







![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
